molecular formula C17H14N2S2 B5874979 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione

2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione

Cat. No. B5874979
M. Wt: 310.4 g/mol
InChI Key: KPFGJDUYQUZZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-6-phenyl-4(1H)-pyrimidinethione, also known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPTP belongs to the class of pyrimidines, which are heterocyclic compounds that are widely used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix and play a critical role in cancer invasion and metastasis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of the virus. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit the activity of various enzymes and proteins in the body. The limitations of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of various enzymes and proteins in the body. Additionally, future research could focus on developing more efficient synthesis methods for 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione and improving its solubility in water to make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione involves the reaction of 2-amino-4(1H)-pyrimidinethione with benzyl chloride and phenylmagnesium bromide. The reaction proceeds in two steps: first, the amine group of 2-amino-4(1H)-pyrimidinethione is protected by benzyl chloride to form N-benzyl-2-amino-4(1H)-pyrimidinethione. In the second step, the N-benzyl-2-amino-4(1H)-pyrimidinethione is reacted with phenylmagnesium bromide to form 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione.

Scientific Research Applications

2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.

properties

IUPAC Name

2-benzylsulfanyl-6-phenyl-1H-pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S2/c20-16-11-15(14-9-5-2-6-10-14)18-17(19-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFGJDUYQUZZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=S)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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